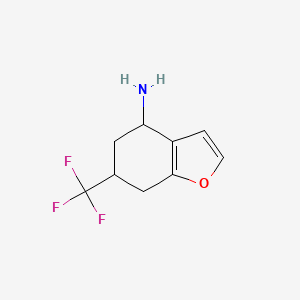
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine is a compound that features a trifluoromethyl group attached to a tetrahydrobenzofuran ring. This compound is of interest due to its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioactivity of organic molecules, making this compound a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a benzofuran derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions typically include the use of a base, such as tetrabutylammonium fluoride, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for large-scale production to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various alkyl or aryl groups to the amine.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2,4-Dichloro-6-(6-trifluoromethyl-pyridin-2-yl)
- 3,5-Triazine derivatives
Uniqueness
Compared to similar compounds, 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine stands out due to its unique tetrahydrobenzofuran ring structure, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1420791-33-8 |
|---|---|
Molekularformel |
C9H10F3NO |
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7H,3-4,13H2 |
InChI-Schlüssel |
WTRHZUQGCLVJNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C(C1N)C=CO2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



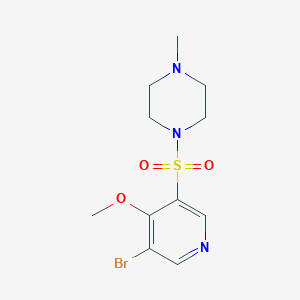
![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11798864.png)

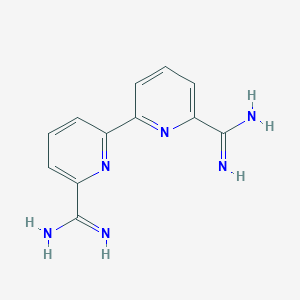
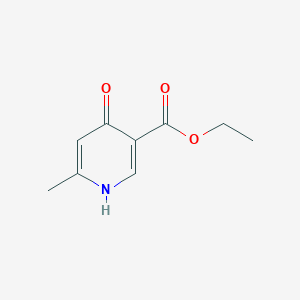
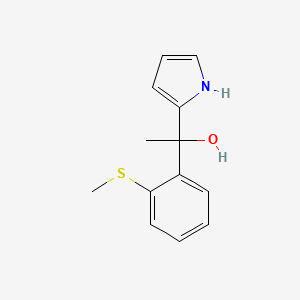

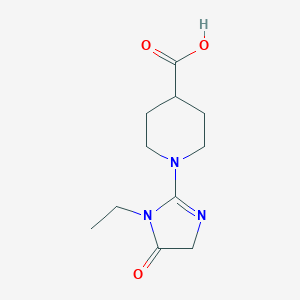

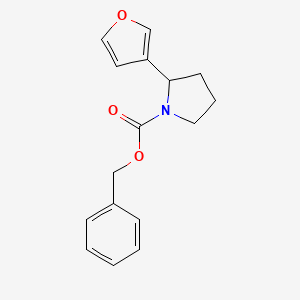
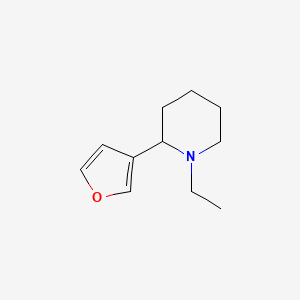
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
